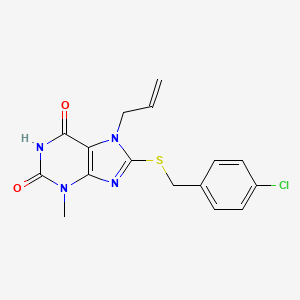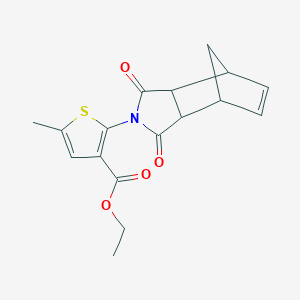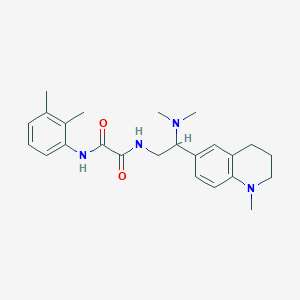
7-Allyl-8-(4-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Allyl-8-(4-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione, also known as purvalanol B, is a synthetic purine derivative that has gained significant attention due to its potential therapeutic applications. Purvalanol B is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
科学的研究の応用
Purvalanol B has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and viral infections. CDKs are essential for the regulation of the cell cycle, and their dysregulation has been implicated in various types of cancer. Purvalanol B has been shown to inhibit CDKs, thereby inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, 7-Allyl-8-(4-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione B has also been shown to have antiviral activity against several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
作用機序
Purvalanol B exerts its effects by selectively inhibiting CDKs, which are key regulators of the cell cycle. CDKs are activated by binding to cyclins, and their activity is required for the progression of the cell cycle. Purvalanol B binds to the ATP-binding site of CDKs, thereby preventing their activation and inhibiting the cell cycle. Additionally, 7-Allyl-8-(4-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione B has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
Purvalanol B has been shown to have several biochemical and physiological effects. In cancer cells, 7-Allyl-8-(4-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione B induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, 7-Allyl-8-(4-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione B has been shown to inhibit the replication of several viruses, including HIV and HCV. Purvalanol B has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 7-Allyl-8-(4-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione B in lab experiments is its selectivity for CDKs. Purvalanol B has been shown to be a potent and selective inhibitor of CDKs, with minimal off-target effects. This makes it an ideal tool for studying the role of CDKs in various biological processes. However, one limitation of using 7-Allyl-8-(4-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione B is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 7-Allyl-8-(4-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione B. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of 7-Allyl-8-(4-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione B. Another area of interest is the investigation of the antiviral activity of 7-Allyl-8-(4-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione B against other viruses, such as Zika virus and Ebola virus. Additionally, the potential use of 7-Allyl-8-(4-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione B in combination with other anticancer drugs is an area of active research. Overall, the study of 7-Allyl-8-(4-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione B has the potential to lead to the development of new therapies for cancer and viral infections.
合成法
The synthesis of 7-Allyl-8-(4-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione B involves several steps, starting with the reaction of 4-chlorobenzyl mercaptan with 7-allyl-3-methylxanthine to yield 7-allyl-8-(4-chlorobenzylsulfanyl)-3-methylxanthine. This compound is then oxidized to form the corresponding purine derivative, which is further treated with acetic anhydride to obtain 7-Allyl-8-(4-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione B. The overall yield of the synthesis process is around 15%, and the purity of the final product is typically above 95%.
特性
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-3-8-21-12-13(20(2)15(23)19-14(12)22)18-16(21)24-9-10-4-6-11(17)7-5-10/h3-7H,1,8-9H2,2H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDOGCCIKFSLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Allyl-8-(4-chloro-benzylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethyl-4-[1-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2931998.png)
![1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2931999.png)

![6-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2932005.png)
![2-Ethyl-5-((4-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2932006.png)
![Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2932008.png)


![N~1~-cyclohexyl-2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2932012.png)
![4-(1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2932014.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932017.png)
![8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2932019.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2932021.png)